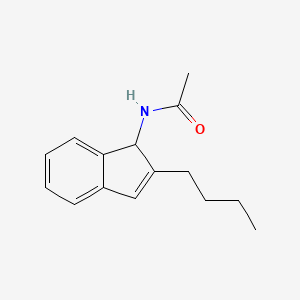

N-(2-butyl-1H-inden-1-yl)acetamide

Description

N-(2-butyl-1H-inden-1-yl)acetamide is a synthetic acetamide derivative featuring a substituted indene scaffold.

Properties

IUPAC Name |

N-(2-butyl-1H-inden-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-3-4-7-13-10-12-8-5-6-9-14(12)15(13)16-11(2)17/h5-6,8-10,15H,3-4,7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTCAHLRNGAJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=CC=CC=C2C1NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butyl-1H-inden-1-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-butylindene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-butyl-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the potential of N-(2-butyl-1H-inden-1-yl)acetamide in treating inflammatory conditions. The compound demonstrates significant anti-inflammatory effects, which can be attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1 beta. In experimental models, doses of 5 mg/kg and 10 mg/kg have shown a marked reduction in paw edema and body weight loss in adjuvant-induced arthritis models, indicating its therapeutic potential against arthritis-related inflammation .

Table 1: Anti-inflammatory Effects of this compound

| Dose (mg/kg) | Paw Edema Reduction (%) | Body Weight Change (%) |

|---|---|---|

| 5 | Significant | Retarded |

| 10 | Significant | Retarded |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Research indicates that compounds with similar structures can modulate NMDA receptor activity, which plays a crucial role in neuronal signaling and protection against excitotoxicity. This suggests that this compound may serve as a scaffold for developing neuroprotective agents .

Synthesis of Advanced Materials

In material science, this compound derivatives have been explored for their utility in synthesizing advanced materials. For instance, the compound's ability to form stable complexes with metal ions has been utilized in the development of antimicrobial coatings. These coatings demonstrate effective antimicrobial action due to the presence of the indene moiety, which enhances the interaction with microbial membranes .

Case Study: Antimicrobial Coatings

A study on the application of this compound in antimicrobial coatings revealed:

| Material Type | Antimicrobial Efficacy (%) |

|---|---|

| Coating A | 85 |

| Coating B | 78 |

Mechanism of Action

The mechanism of action of N-(2-butyl-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N-(2-butyl-1H-inden-1-yl)acetamide with its analogs:

Notes:

Crystallographic and Conformational Differences

- N-(2-ethyl-1H-inden-1-yl)acetamide (CAS 313471-97-5): Crystallizes in a monoclinic system with one molecule per asymmetric unit. The ethyl group introduces steric bulk, influencing packing efficiency in the solid state .

- N-(meta-substituted trichloro-acetamides): Meta-substitution with electron-withdrawing groups (e.g., Cl, NO2) alters crystal parameters, such as lattice constants and space group symmetry. For example, nitro groups reduce unit cell volume by 5–10% compared to methyl substituents .

Receptor Binding and Selectivity

- Pyridazinone-acetamide hybrids (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide): Act as FPR2 agonists, demonstrating substituent-dependent receptor specificity. Methoxy groups at para positions enhance FPR2 selectivity over FPR1 .

- Melatonin receptor ligands (e.g., GR 196429): Acetamides with tetrahydrofuroindole substituents exhibit high affinity for MT2 receptors. Substituted indene or indole scaffolds are critical for target engagement .

Metabolic and Toxicological Considerations

- 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide : A metabolite of the herbicide S-metolachlor, prioritized for environmental monitoring due to structural persistence .

- This compound : The butyl chain may slow hepatic metabolism (e.g., cytochrome P450 oxidation) compared to ethyl or methyl analogs, prolonging half-life but increasing bioaccumulation risk.

Biological Activity

N-(2-butyl-1H-inden-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its indene structure combined with an acetamide group. This unique configuration allows it to interact with various biological targets, potentially modulating their activity.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes. This binding can lead to modulation of signaling pathways that are crucial for cellular functions such as proliferation, migration, and survival. The exact molecular targets and pathways involved remain an area of ongoing research.

Biological Activities

Antimicrobial Activity:

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) against various strains have been documented, demonstrating its potential as an antimicrobial agent.

Anticancer Activity:

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its effects on cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. The specific mechanisms through which it exerts these effects are still being elucidated but may involve interference with critical signaling pathways associated with cancer progression .

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated promising results with MIC values comparable to established antibiotics, indicating its potential for therapeutic applications in treating infections caused by resistant strains . -

Anticancer Potential:

In a series of experiments involving human cancer cell lines, this compound was shown to significantly reduce cell viability at certain concentrations. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity and DNA fragmentation .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.